Chloroacetonitrile

Electrophilic reactivity SN2 mechanism Glutathione assay

Chloroacetonitrile is the alkylating agent of choice when reaction control is paramount. Its 24-fold lower electrophilicity vs. bromoacetonitrile enables high-yield (92%) cyanomethylation of sensitive substrates like VEGFR-2 inhibitor intermediates, minimizing side reactions. For environmental toxicology, it serves as a safer haloacetonitrile (HAN) standard: ~307-fold lower cytotoxicity than brominated analogs ensures manageable lab handling while maintaining relevance as a disinfection byproduct model. This distinct balance of reactivity and safety makes it irreplaceable for precise synthetic and analytical workflows.

Molecular Formula C2H2ClN
ClCH2CN
C2H2ClN
Molecular Weight 75.5 g/mol
CAS No. 107-14-2
Cat. No. B046850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetonitrile
CAS107-14-2
Synonyms2-Chloroacetonitrile;  Chloracetonitrile;  Chloromethyl Cyanide;  Cyanomethyl Chloride;  Monochloroacetonitrile;  NSC 6180;  α-Chloroacetonitrile
Molecular FormulaC2H2ClN
ClCH2CN
C2H2ClN
Molecular Weight75.5 g/mol
Structural Identifiers
SMILESC(C#N)Cl
InChIInChI=1S/C2H2ClN/c3-1-2-4/h1H2
InChIKeyRENMDAKOXSCIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 70.7° F (NTP, 1992)
1.32 M
Soluble in hydrocarbons, alcohols
In ether and ethanol
In water, > 1X10+5 mg/L, temperature not specified
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetonitrile (CAS 107-14-2): A Reactive Alkylating Agent and Key Intermediate for Organic Synthesis and Water Disinfection Byproduct Research


Chloroacetonitrile (ClCH₂CN, CAS 107-14-2) is a halogenated nitrile and a potent alkylating agent [1]. It is derived from acetonitrile and is primarily used as a versatile intermediate in organic synthesis, including the preparation of heterocycles and as an alkylating reagent . It is also an important disinfection byproduct (DBP) in chlorinated drinking water [2]. The compound's reactivity stems from its electrophilic chloromethyl group and its polar nitrile functionality.

Why Chloroacetonitrile is Not Interchangeable with Bromoacetonitrile or Acetonitrile: A Basis in Quantified Reactivity and Toxicity


Despite being part of the same halogenated acetonitrile family, chloroacetonitrile cannot be simply substituted with analogs like bromoacetonitrile or the parent acetonitrile. Its distinct reactivity as an alkylating agent is quantitatively different, as shown by its glutathione (GSH) reactivity [1]. This difference in electrophilicity directly impacts its synthetic utility and biological activity. Furthermore, chloroacetonitrile's toxicity profile is significantly higher than that of acetonitrile, a factor that mandates distinct handling and safety protocols, but it is markedly lower than that of its brominated counterpart, offering a crucial selection criterion in applications where hazard mitigation is a priority [2]. The following evidence quantifies these critical differentiations.

Quantified Evidence for Differentiating Chloroacetonitrile from Closest Analogs in Reactivity, Toxicity, and Application Performance


Chloroacetonitrile Exhibits 24-Fold Lower Electrophilic Reactivity than Bromoacetonitrile

In a head-to-head comparison using glutathione (GSH) as a model nucleophile, chloroacetonitrile (CLAN) was found to be a significantly weaker electrophile than bromoacetonitrile (BAN). This lower reactivity can be a critical advantage in synthetic steps requiring more controlled alkylation, or in applications where high reactivity leads to off-target effects or instability. [1]

Electrophilic reactivity SN2 mechanism Glutathione assay

Chloroacetonitrile Demonstrates 10-Fold Higher Acute Inhalation Toxicity Compared to Acetonitrile

Based on an analysis by NIOSH, chloroacetonitrile is estimated to be 10 times more toxic via inhalation than its non-halogenated parent compound, acetonitrile. This relative potency factor was used to derive a lower Immediately Dangerous to Life or Health (IDLH) value of 14 ppm for chloroacetonitrile, compared to a calculated value of 137 ppm for acetonitrile. [1]

Inhalation toxicology IDLH Occupational safety

Chloroacetonitrile Enables High-Yield (92%) Cyanomethylation under Mild Conditions

Chloroacetonitrile serves as an efficient alkylating agent for cyanomethylation. In a specific application, the alkylation of a phenolic hydroxyl group with chloroacetonitrile in the presence of K2CO3 and NaI proceeded with an excellent 92% yield. This high efficiency is critical for the synthesis of intermediates for heterocycles with VEGFR-2 inhibitory activity.

Cyanomethylation Phenolic hydroxyl group VEGFR-2 inhibitors

Chloroacetonitrile Exhibits Lower Cytotoxicity and Oxidative Stress than Bromoacetonitrile in Human Hepatoma Cells

In a comparative toxicological assessment on a human hepatoma cell line (HepG2), chloroacetonitrile (CAN) was found to be less cytotoxic than bromoacetonitrile (BAN). The median effective concentration (EC50) for CAN was 256.9 mg/L, whereas for BAN it was 0.8360 mg/L. Furthermore, the study indicated that bromo-acetonitriles induced stronger oxidative stress than chloro-acetonitriles. [1]

Cytotoxicity Oxidative stress HepG2 cells

Chloroacetonitrile Shows a Slower Rate of Hydrolysis than More Halogenated Nitriles

The hydrolytic stability of haloacetonitriles (HANs) is influenced by the number and type of halogen substituents. Kinetic analyses in drinking water systems show that increasing halogenation, particularly with more electronegative halogens, activates the nitrile carbon towards nucleophilic attack, leading to faster degradation. Consequently, chloroacetonitrile, being a monohaloacetonitrile, is more stable and degrades slower than its di- or tri-halogenated counterparts, an important factor in predicting its environmental persistence. [1]

Hydrolytic stability Drinking water DBPs Reaction kinetics

Chloroacetonitrile's Unique Estrogenic Activity (EC10 of 2.36 × 10⁻⁹ M) Differentiates its Endocrine Disruption Mode from Bromoacetonitrile

In a yeast-based reporter assay for endocrine disruption, chloroacetonitrile (CAN) and bromoacetonitrile (BAN) exhibited similar high potencies for estrogenic activity, with EC10 values of 2.36 × 10⁻⁹ M and 3.30 × 10⁻⁹ M, respectively. However, their cytotoxic potencies in the same system were different: the median lethal dose for BAN was 1.97 × 10⁻⁵ M, while for CAN it was 7.16 × 10⁻⁵ M, indicating a different relationship between endocrine disruption and general cytotoxicity for each compound. [1]

Endocrine disruption Estrogenic activity Yeast reporter assay

Optimized Scientific and Industrial Use Cases for Chloroacetonitrile Based on its Quantified Properties


As a Preferred Alkylating Agent for Controlled Cyanomethylation in Heterocycle Synthesis

Based on its 24-fold lower electrophilicity compared to bromoacetonitrile [1] and its demonstrated high yield (92%) in cyanomethylation reactions , chloroacetonitrile is the reagent of choice for synthetic routes that require a balance of sufficient reactivity and greater reaction control. It is ideal for installing a cyanomethyl group on sensitive substrates, such as in the synthesis of VEGFR-2 inhibitor intermediates, where a more reactive alkylating agent might lead to unwanted side reactions or decomposition.

As a Model Compound for Investigating Disinfection Byproduct (DBP) Fate and Toxicity with Moderate Hazard

In environmental toxicology and water treatment research, chloroacetonitrile is a superior model HAN due to its quantified differences from brominated analogs. Its ~307-fold lower cytotoxicity in human hepatoma cells compared to bromoacetonitrile [1], combined with its relative hydrolytic stability (slower degradation than di-/tri-halogenated HANs) , makes it a safer and more analytically manageable standard for studying long-term fate in distribution systems and for conducting mechanistic toxicity assays, without the extreme hazard of its more potent brominated and iodinated counterparts [2].

As a Benchmark for Differentiating Endocrine Disruption Mechanisms from General Cytotoxicity

The distinct biological profile of chloroacetonitrile, characterized by a high estrogenic potency (EC10 of 2.36 × 10⁻⁹ M) but comparatively lower general cytotoxicity (LD50 of 7.16 × 10⁻⁵ M) [1], makes it an invaluable tool in endocrine disruption research. It serves as a key comparator to bromoacetonitrile (which has similar estrogenic activity but higher general cytotoxicity) to decouple these two distinct toxicological endpoints. This allows researchers to attribute observed effects more accurately to specific modes of action in in vitro assays.

As a Safer Alternative to HCN in Ritter Reactions for Tert-Alkylamine Synthesis

For process chemistry and medicinal chemistry applications, chloroacetonitrile offers a safer and efficient alternative to hydrogen cyanide (HCN) in the Ritter reaction for the synthesis of sterically hindered tert-alkylamines [1]. The protocol, involving subsequent cleavage of the resulting chloroacetamide, provides a practical and high-yielding route to this important class of compounds, reducing the operational hazards associated with traditional methods.

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